molecular formula C10H13ClN2O2S B8308053 5-(aminomethyl)-2-chloro-N-cyclopropylbenzenesulfonamide

5-(aminomethyl)-2-chloro-N-cyclopropylbenzenesulfonamide

Cat. No.: B8308053
M. Wt: 260.74 g/mol
InChI Key: JOEGQQUTAAWNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(aminomethyl)-2-chloro-N-cyclopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H13ClN2O2S and its molecular weight is 260.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13ClN2O2S

Molecular Weight

260.74 g/mol

IUPAC Name

5-(aminomethyl)-2-chloro-N-cyclopropylbenzenesulfonamide

InChI

InChI=1S/C10H13ClN2O2S/c11-9-4-1-7(6-12)5-10(9)16(14,15)13-8-2-3-8/h1,4-5,8,13H,2-3,6,12H2

InChI Key

JOEGQQUTAAWNNX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)CN)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 5-(azidomethyl)-2-chloro-N-cyclopropylbenzenesulfonamide (1.40 g, 4.87 mmol), THF (40 mL), triphenylphosphine (1.6 g, 6.43 mmol) and water (0.11 mL, 6.43 mmol) at 0° C. and the reaction was stirred at room temperature over night. The solvents were removed and the residue was dissolved in MTBE and 20% HCl in dioxane was added dropwise at 0° C. The resulting salt was collected and washed with EtOAc. The salt was then neutralized with 6N NaOH and extracted with CH2Cl2. The combined organic phases were concentrated under reduced pressure to get the title product as a very thick oil. 1H NMR (400 MHz, DMSO-d6): 8.00 (s, 1H), 7.58 (s, 2H), 3.78 (s, 2H), 2.18 (m, 1H), 0.50-0.35 (m, 4H).
Name
5-(azidomethyl)-2-chloro-N-cyclopropylbenzenesulfonamide
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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